molecular formula C15H15NO4S B11512411 Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-

Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-

Cat. No.: B11512411
M. Wt: 305.4 g/mol
InChI Key: JNELHVARRDZWTP-UHFFFAOYSA-N
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Description

Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]- is a complex organic compound that features a propionic acid backbone with a 4-methoxyphenyl group and a thiophene-2-carbonyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol and a catalyst such as sulfuric acid.

    Introduction of the thiophene-2-carbonyl group: This step involves the acylation of thiophene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling of the two intermediates: The final step involves the coupling of the 4-methoxyphenyl and thiophene-2-carbonyl intermediates with propionic acid under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 2-hydroxythiophene derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]- involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid, 3-(4-hydroxyphenyl)-3-[(thiophene-2-carbonyl)amino]-: Similar structure but with a hydroxyl group instead of a methoxy group.

    Propionic acid, 3-(4-methoxyphenyl)-3-[(furan-2-carbonyl)amino]-: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]- is unique due to the presence of both the methoxyphenyl and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid

InChI

InChI=1S/C15H15NO4S/c1-20-11-6-4-10(5-7-11)12(9-14(17)18)16-15(19)13-3-2-8-21-13/h2-8,12H,9H2,1H3,(H,16,19)(H,17,18)

InChI Key

JNELHVARRDZWTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2

Origin of Product

United States

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